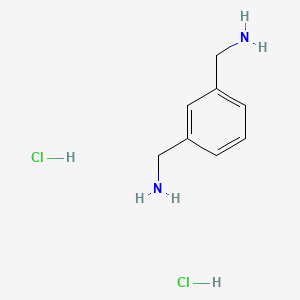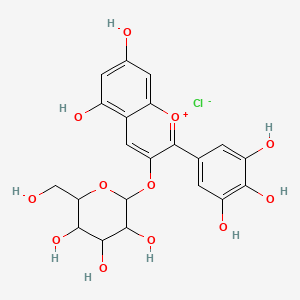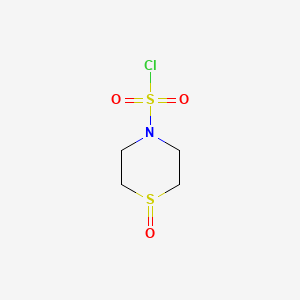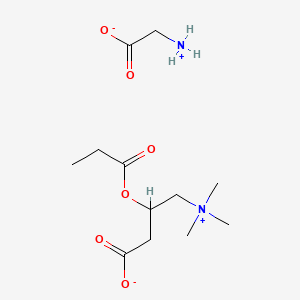
1,3-Phenylenedimethanamine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Phenylenedimethanamine dihydrochloride: is an organic compound with the molecular formula C8H14Cl2N2 . It is a derivative of 1,3-phenylenedimethanamine, where the amine groups are converted into their dihydrochloride salt form. This compound is commonly used in various chemical syntheses and industrial applications due to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Phenylenedimethanamine dihydrochloride can be synthesized through several methods. One common synthetic route involves the reaction of 1,3-phenylenedimethanamine with hydrochloric acid. The reaction typically occurs under ambient conditions, resulting in the formation of the dihydrochloride salt .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and drying to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Phenylenedimethanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form primary amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Primary amines.
Substitution: Substituted amines and amides.
Applications De Recherche Scientifique
1,3-Phenylenedimethanamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers, resins, and coatings
Mécanisme D'action
The mechanism of action of 1,3-phenylenedimethanamine dihydrochloride involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in reactions with electrophilic species. It can also form hydrogen bonds and ionic interactions with other molecules, influencing their chemical behavior .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Phenylenedimethanamine: The parent compound without the dihydrochloride salt form.
1,4-Phenylenedimethanamine: A structural isomer with different chemical properties.
m-Xylylenediamine: Another related compound with similar applications.
Uniqueness
1,3-Phenylenedimethanamine dihydrochloride is unique due to its dihydrochloride salt form, which enhances its solubility and reactivity in various chemical reactions. This makes it particularly useful in industrial and research applications where these properties are advantageous .
Propriétés
Formule moléculaire |
C8H14Cl2N2 |
|---|---|
Poids moléculaire |
209.11 g/mol |
Nom IUPAC |
[3-(aminomethyl)phenyl]methanamine;dihydrochloride |
InChI |
InChI=1S/C8H12N2.2ClH/c9-5-7-2-1-3-8(4-7)6-10;;/h1-4H,5-6,9-10H2;2*1H |
Clé InChI |
TZQKBVRYFWPVEQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)CN)CN.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-butyl 3-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-yl]pyrrolidine-1-carboxylate](/img/structure/B12092338.png)
![2,2-Difluoro-1-[2-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B12092346.png)




![1-[(3,3-Dimethylcyclohexyl)amino]propan-2-ol](/img/structure/B12092362.png)

![[3-[3-[Di(propan-2-yl)amino]-1-phenylpropyl]-4-(2-methylpropanoyloxy)phenyl]methyl 2-methylpropanoate](/img/structure/B12092380.png)
![5-[3-(2-Aminoethoxy)-1-propynyl]-2',3'-dideoxy-cytidine 5'-(tetrahydrogen triphosphate)](/img/structure/B12092388.png)


![4-Amino-3-[(propan-2-yl)amino]benzonitrile](/img/structure/B12092406.png)
